KRN-633
概要
説明
VEGF receptor tyrosine kinase inhibitor III is a type of drug that targets the Vascular Endothelial Growth Factor Receptors (VEGFRs). VEGFRs are a family of receptor protein tyrosine kinases that play a crucial role in the regulation of tumor-induced angiogenesis . These inhibitors have been widely used in the treatment of various tumors . They consist of different molecular structures and characteristics, which enable them to inhibit the interaction of VEGF/VEGFR, inhibit the activity of VEGFR tyrosine kinase (TK), or inhibit VEGFR downstream signaling .
Molecular Structure Analysis
VEGFRs share a similar molecular structure characterized by seven immunoglobulin (Ig)-like domains, a short transmembrane domain, and an intracellular region containing a tyrosine kinase domain, split by the insertion of a non-catalytic sequence . A distinct feature of VEGFR3 is the presence of a disulfide bridge within the fifth Ig-like loop that keeps the proteolytically cleaved N-terminal part anchored with the C-terminal region of the molecule .科学的研究の応用
がん治療:腫瘍血管新生阻害
KRN-633は、VEGFR-2チロシンキナーゼの選択的阻害剤として、腫瘍血管新生と増殖の抑制に重要な役割を果たします。これは、固形腫瘍における新しい血管形成に不可欠なVEGFR-2のチロシンリン酸化を阻害します。 血管新生を阻害することで、this compoundは腫瘍の拡大と転移を抑制することができ、がん治療のための有望な治療薬となっています .
眼疾患:異常血管形成の予防
眼科では、this compoundは網膜血管のパターニングに対する効果について研究されています。異常な血管の成長は、糖尿病性網膜症や加齢黄斑変性などの疾患につながる可能性があります。 This compoundのVEGFR-2阻害は、これらの異常な成長を予防または軽減する可能性があり、眼疾患の治療と管理に貢献する可能性があります .
循環器研究:内皮機能への影響
This compoundの内皮細胞増殖と管形成を阻害する能力は、循環器研究にとって重要な意味を持っています。 内皮機能障害は、さまざまな循環器疾患の特徴であり、this compoundはこれらの病態におけるVEGFR-2の役割を研究し、新しい治療戦略を開発するために使用できる可能性があります .
抗炎症作用:血管透過性低下
この化合物は、血管透過性を低下させる効果があることから、抗炎症作用が期待されます。 This compoundは、内皮細胞の反応を制御することにより、炎症が血管透過性の上昇とそれに続く組織損傷につながる状態の管理に役立つ可能性があります .
腫瘍増殖研究:生体内異種移植モデル
This compoundは、腫瘍増殖に対する効果を研究するために、生体内腫瘍異種移植モデルで使用されてきました。 この化合物は、in vitroで癌細胞株の増殖を阻害しませんが、in vivoで腫瘍増殖を著しく阻害するため、がん研究にとって貴重なツールとなっています .
創薬:選択性プロファイリング
This compoundは、VEGFR-1、-2、-3に対して高い選択性を示すため、創薬において重要な化合物となっています。 その選択性プロファイリングは、標的療法の設計に役立ち、オフターゲット効果を最小限に抑え、患者転帰を改善することができます .
生殖機能:胚発生への影響
妊娠中期のマウスモデルを用いた研究では、this compoundが新生仔の血管成長に影響を与える可能性が示されています。 これは、この化合物が胚発生に与える影響とその生殖機能への潜在的な影響を理解することの重要性を強調しています .
薬物動態と毒性:安全性と有効性
This compoundの薬物動態、例えば血清濃度とその抗腫瘍活性との関係は、この化合物の安全性と有効性を判断するために不可欠です。 研究によると、this compoundは動物モデルで良好な忍容性を示しており、治療薬としての可能性にとって不可欠です .
作用機序
KRN-633, also known as “1-(2-chloro-4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-propylurea” or “VEGF receptor tyrosine kinase inhibitor III”, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). This compound has been studied for its potential in treating various types of cancer .
Target of Action
The primary targets of this compound are VEGFR-1, VEGFR-2, and VEGFR-3 . These receptors play a central role in angiogenesis, a process necessary for solid tumors to expand and metastasize .
Mode of Action
This compound inhibits the tyrosine phosphorylation of VEGFR-2 in human umbilical vein endothelial cells . It also blocks the activation of mitogen-activated protein kinases by VEGF, along with human umbilical vein endothelial cell proliferation and tube formation .
Biochemical Pathways
This compound affects the VEGF signaling pathway in endothelial cells by inhibiting the catalytic activity of VEGFR-2 tyrosine kinase . This results in the suppression of tumor angiogenesis and growth .
Pharmacokinetics
This compound is administered orally and is absorbed with a Tmax of approximately 4 to 5 hours . The trough serum concentration of this compound has a more significant effect than the maximum serum concentration on antitumor activity .
Result of Action
This compound inhibits tumor growth in several in vivo tumor xenograft models with diverse tissue origins, including lung, colon, and prostate, in athymic mice and rats . It also causes the regression of some well-established tumors and those that had regrown after the cessation of treatment . Histologic analysis of tumor xenografts treated with this compound revealed a reduction in the number of endothelial cells in non-necrotic areas and a decrease in vascular permeability .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For instance, the compound’s antitumor effects are secondary to its antiangiogenic action based on the inhibition of VEGFRs . This compound is suitable for the treatment of a wide range of solid tumors .
将来の方向性
Given the synergistic effect of VEGFR and other therapies in tumor development and progression, VEGFR dual-target inhibitors are becoming an attractive approach due to their favorable pharmacodynamics, low toxicity, and anti-resistant effects . This suggests a promising future direction for the development of VEGF receptor tyrosine kinase inhibitor III and similar drugs.
特性
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBYZLCHOKSGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429551 | |
Record name | KRN-633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
286370-15-8 | |
Record name | KRN-633 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KRN-633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286370-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KRN-633 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。